16-Chlorohexadeca-6,9-diyne
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Overview
Description
16-Chlorohexadeca-6,9-diyne is a chemical compound with the molecular formula C16H25Cl It is characterized by the presence of a chlorine atom and two triple bonds within a 16-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Chlorohexadeca-6,9-diyne typically involves the chlorination of hexadeca-6,9-diyne. One common method includes the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{C}{16}\text{H}{24} + \text{Cl}2 \rightarrow \text{C}{16}\text{H}_{25}\text{Cl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
16-Chlorohexadeca-6,9-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
16-Chlorohexadeca-6,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 16-Chlorohexadeca-6,9-diyne involves its interaction with molecular targets through its reactive triple bonds and chlorine atom. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hexadeca-6,9-diyne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
16-Bromohexadeca-6,9-diyne: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
16-Iodohexadeca-6,9-diyne: Contains an iodine atom, which can lead to different reactivity patterns compared to the chlorine derivative.
Uniqueness
16-Chlorohexadeca-6,9-diyne is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and can influence its interactions with other molecules. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
CAS No. |
98814-47-2 |
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Molecular Formula |
C16H25Cl |
Molecular Weight |
252.82 g/mol |
IUPAC Name |
16-chlorohexadeca-6,9-diyne |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-5,8,11-16H2,1H3 |
InChI Key |
OOQPQRFMPOZNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCCCCCCl |
Origin of Product |
United States |
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